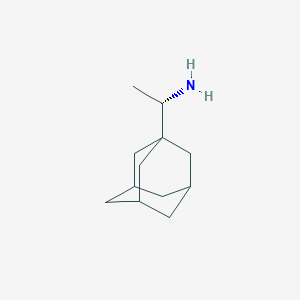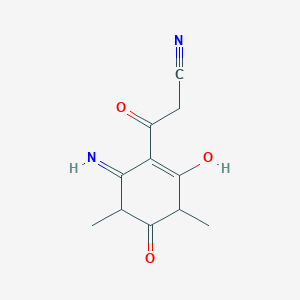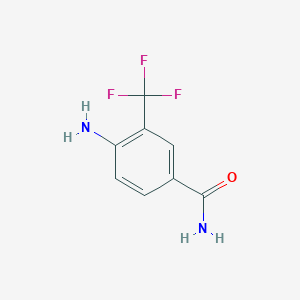
4-Amino-3-(trifluoromethyl)benzamide
Übersicht
Beschreibung
“4-Amino-3-(trifluoromethyl)benzamide” is a chemical compound with the molecular weight of 294.28 . It is a white to brown solid and is used as a laboratory chemical .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H13F3N2O/c1-9-7-10 (5-6-13 (9)19)14 (21)20-12-4-2-3-11 (8-12)15 (16,17)18/h2-8H,19H2,1H3, (H,20,21) . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a white to brown solid . It has a melting point range of 212 - 215 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Semifluorinated Polymers
4-Amino-3-(trifluoromethyl)benzamide derivatives have been utilized in the synthesis of organo-soluble new polyamides. These polyamides, characterized by their solubility in organic solvents, demonstrate notable thermal stability and mechanical properties. For instance, they are clear, flexible, and exhibit tensile strengths of up to 88 MPa. Moreover, their amorphous nature has been confirmed through X-ray diffraction measurements, highlighting their distinctive structural characteristics (Bera, Dasgupta, Chatterjee, Maji, & Banerjee, 2012).
Electrochemical Oxidation and Antioxidant Potential
Derivatives of this compound have shown potential as powerful antioxidants due to their capacity to act as radical scavengers. Studies focusing on the electrochemical oxidation mechanisms of these compounds are pivotal in understanding their antioxidant activities. The oxidation process, particularly of amino-substituted benzamides, is complex and pH-dependent, involving the transfer of electrons and protons. The outcomes of this process significantly impact the antioxidant activity, showcasing the potential of these derivatives in medicinal applications (Jovanović, Miličević, Jadreško, & Hranjec, 2020).
Applications in Material Science and Nanotechnology
Certain derivatives of this compound have been found to exhibit unique luminescent properties and form nano-aggregates with enhanced emission in different solvents. These compounds have also shown mechanochromic properties and respond to multiple stimuli, making them suitable for applications in material science and nanotechnology. The understanding of their aggregation-enhanced emission behavior and mechanochromic properties could pave the way for new innovations in smart materials and sensing technologies (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).
Potential in Polymer Science
The synthesis of well-defined poly(p-benzamide) with a low polydispersity index and block copolymers containing this aramide has been achieved. This advancement in polymer science could lead to the development of new materials with precise molecular weights and desirable properties. The ability to control the molecular weight and polydispersity of polymers opens up new possibilities in the field of materials science, especially in the creation of polymers with specific, tailored properties (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-Amino-3-(trifluoromethyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with receptor tyrosine kinases, which are crucial for cell signaling and growth . The nature of these interactions often involves binding to the active sites of these enzymes, leading to inhibition or modulation of their activity. This compound’s ability to form stable complexes with these biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of key signaling pathways such as the EGFR pathway, which is involved in cell proliferation and survival . Additionally, this compound has been observed to alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For example, it has been shown to inhibit the activity of certain protein kinases by binding to their active sites . This binding interaction prevents the enzymes from catalyzing their respective biochemical reactions, thereby modulating cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has been observed to undergo degradation, leading to changes in its biochemical activity. In vitro and in vivo studies have shown that the stability of this compound can be influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes effectively. At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage level is required to achieve a significant biochemical or cellular response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can undergo N-demethylation and hydroxylation, leading to the formation of several metabolites . These metabolic transformations are catalyzed by enzymes such as cytochrome P450, which play a crucial role in the biotransformation of xenobiotics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving transporters such as ABC transporters . Once inside the cells, it can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as tissue perfusion and binding affinity to tissue components.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The localization of this compound within specific subcellular compartments can influence its biochemical activity and cellular effects.
Eigenschaften
IUPAC Name |
4-amino-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12/h1-3H,12H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWDOVJGNGNMKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


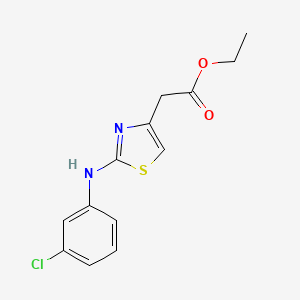
![5-[(2-benzylphenoxy)methyl]-2-furoic acid](/img/structure/B3163883.png)
![7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3163890.png)

![1-[(1-Aminopropan-2-YL)oxy]-4-bromobenzene](/img/structure/B3163896.png)
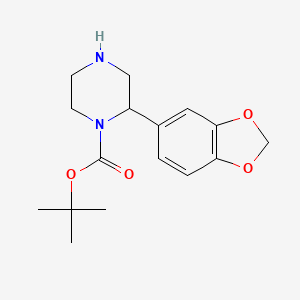
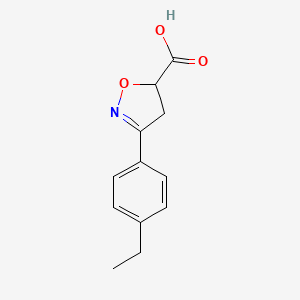
![3-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B3163910.png)
![[2-Amino-4-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-thiazol-5-yl]-acetic acid](/img/structure/B3163930.png)

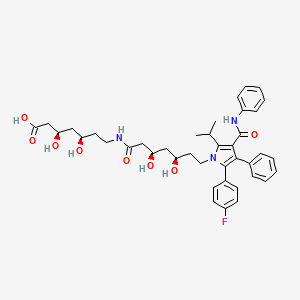
![4-chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3163943.png)
